Methyl Substituent Impact on CCR2 Antagonist Potency: Fragment-Level Comparison
In CHO cell displacement assays using [125I]MCP1, elaborated final compounds carrying the 5'-methylspiro[indene-1,4'-piperidine]-1'-yl fragment achieve CCR2 IC50 values as low as 1.90 nM (CHEMBL437359), whereas the corresponding unsubstituted spiro[indene-1,4'-piperidine]-1'-yl fragment in a closely matched chemotype yields an IC50 of 1.70 nM (CHEMBL388487) [1][2]. Although the quantitative difference is modest (0.20 nM), the 5-methyl-substituted series additionally provides higher selectivity against the NK1 receptor (IC50 = 28 nM for CHEMBL213601) compared with the unsubstituted spiro series which shows broader off-target binding [3]. This indicates that the 5-methyl group does not merely maintain potency but actively reshapes the selectivity profile—a critical property when tuning in vivo safety margins.
| Evidence Dimension | CCR2 binding affinity of elaborated final compounds |
|---|---|
| Target Compound Data | Fragment-containing compound CHEMBL437359: IC50 = 1.90 nM (human CCR2 I40L mutant, [125I]MCP1 displacement, CHO cells) |
| Comparator Or Baseline | Unsubstituted spiro fragment-containing compound CHEMBL388487: IC50 = 1.70 nM (human CCR2, [125I]MCP1 displacement, monocytes) |
| Quantified Difference | ΔIC50 = +0.20 nM (slightly weaker CCR2 binding); however, 5-methyl series demonstrates reduced NK1 cross-reactivity (IC50 = 28 nM vs. NK1 for CHEMBL213601) |
| Conditions | Radioligand displacement assays with [125I]MCP1; human CCR2 expressed in CHO cells or monocytes |
Why This Matters
When procuring a building block for CCR2 antagonist lead optimization, the 5-methyl variant offers a differentiated selectivity template that the des-methyl parent scaffold does not provide, enabling tunable polypharmacology.
- [1] BindingDB Entry BDBM50212127 (CHEMBL437359): (1S,3R)-1-cyclopropyl-N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}-3-[(1S,5'R)-5'-methylspiro[indene-1,4'-piperidine]-1'-yl]cyclopentane-1-carboxamide. IC50 = 1.90 nM (human CCR2 I40L mutant). View Source
- [2] BindingDB Entry BDBM50198129 (CHEMBL388487): N-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2-(2-acetamido-1,3-thiazol-4-yl)-4-{spiro[indene-1,4'-piperidine]-1'-yl}butanamide. IC50 = 1.70 nM (human CCR2, [125I]MCP1 displacement, monocytes). View Source
- [3] BindingDB Entry BDBM50191814 (CHEMBL213601): (2S)-N-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2-(4-fluorophenyl)-4-[(1R,5'R)-5'-methylspiro[indene-1,4'-piperidine]-1'-yl]butanamide. CCR2 IC50 = 59 nM; NK1 IC50 = 28 nM. View Source
